molecular formula C8H7IN4O2 B8395477 methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate

methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate

Cat. No. B8395477
M. Wt: 318.07 g/mol
InChI Key: BWUIQGAWZBTVGB-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 1H-pyrazolo[3,4-c]pyridazine [271-75-0] (450 mg, 3.75 mmol) in DMF (10 mL) was added iodine (951 mg, 3.75 mmol) and KOH (525 mg, 9.37 mmol). The mixture was stirred at RT for 16 h until completion of the reaction. Methyl 2-bromoacetate (0.380 mL, 4.12 mmol) was then added to the reaction mixture and stirring was continued at RT for 2 h. The mixture was diluted with EtOAc and washed with water (10 mL), the organic phase was dried (Na2SO4) and evaporated under vacuum. The crude mixture was purified by flash column chromatography on silica gel (c-Hex/EtOAc 66:33) to afford the title compound as a brown solid. TLC, Rf (c-Hex/EtOAc 1:1)=0.40; MS (LC/MS): 318.9 [M+H]+; tR (HPLC conditions c): 3.35 min.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
951 mg
Type
reactant
Reaction Step One
Name
Quantity
525 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][N:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[N:2]1.[I:10]I.[OH-].[K+].Br[CH2:15][C:16]([O:18][CH3:19])=[O:17]>CN(C=O)C.CCOC(C)=O>[I:10][C:3]1[C:4]2[C:5](=[N:6][N:7]=[CH:8][CH:9]=2)[N:1]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[N:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
N1N=CC=2C1=NN=CC2
Name
Quantity
951 mg
Type
reactant
Smiles
II
Name
Quantity
525 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 16 h until completion of the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at RT for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash column chromatography on silica gel (c-Hex/EtOAc 66:33)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC1=NN(C2=NN=CC=C21)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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